(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone
Overview
Description
Synthesis Analysis
The synthesis of various benzofuran derivatives, including (5-bromo-1-benzofuran-2-yl)(phenyl)methanone, has been explored in several studies. One approach involved the reaction of 4-bromophenol with benzoyl chloride to synthesize (5-bromo-2-hydroxyphenyl)(phenyl)methanone, which was confirmed by X-ray crystal structure determination . Another study described the synthesis of benzofuran derivatives with antimicrobial activity, where a series of (5-(3-(1H-benzo[d]imidazol-2-yl)-4-hydroxybenzyl)benzofuran-2-yl)(phenyl)methanone analogs were synthesized using condensation reactions . Additionally, photoinduced rearrangement of (E)-3-arylvinyl-4H-chromen-4-ones was used to obtain benzoaryl-5-yl(2-hydroxyphenyl)methanones, providing a novel procedure for the synthesis of α,α'-diaryl ketone derivatives .
Molecular Structure Analysis
The molecular structure of these compounds has been characterized using various spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was determined to be monoclinic with specific cell data . In another study, the X-ray crystallography of benzofuran derivatives revealed that the compounds crystallize in the monoclinic and triclinic crystal systems with Z-conformation .
Chemical Reactions Analysis
The chemical reactivity of benzofuran derivatives has been explored through various reactions. For example, the solvolysis of benzyl 5-O-p-bromophenylsulphonyl-2,3-O-isopropylidene-β-D-ribofuranoside resulted in both direct solvolytic displacement and rearranged products due to benzyloxy-group participation . This indicates the potential for complex reaction pathways and the formation of diverse products.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives have been studied, including their antimicrobial activity and cytotoxicity. The synthesized benzofuran analogs demonstrated in vitro antimicrobial potential against various bacterial and fungal strains, with some compounds exhibiting excellent potency . The antioxidant properties of derivatives were also evaluated, showing that synthesized bromophenols had effective antioxidant power . Additionally, thermal and optical properties, as well as theoretical calculations, were performed to understand the stability and electronic parameters of these compounds .
Scientific Research Applications
Antimicrobial and Antioxidant Applications
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone derivatives have been synthesized and evaluated primarily for their antimicrobial and antioxidant properties. A study by Kenchappa et al. (2016) synthesized a series of these derivatives and screened them for antimicrobial activity. The compounds exhibited significant efficacy against various bacterial strains, emphasizing their potential in combating infections (Kenchappa et al., 2016). Similarly, Rashmi et al. (2014) synthesized and characterized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and subjected them to antimicrobial and antioxidant studies. The compounds displayed notable antibacterial activity and free radical scavenging activity, underscoring their potential as both antimicrobial and antioxidant agents (Rashmi et al., 2014).
Applications in Enzyme Inhibition and Radical Scavenging
These compounds have also been identified as potent inhibitors of specific enzymes and scavengers of radicals. Ali et al. (2020) synthesized benzofuran-2-yl(phenyl)methanones and evaluated them for their α-amylase inhibitory and radical scavenging (DPPH and ABTS) activities. The para-substituted compounds, in particular, were found to be more active, highlighting their potential in therapeutic applications related to enzyme inhibition and oxidative stress mitigation (Ali et al., 2020).
Synthesis and Structural Analysis
On the synthesis and structural analysis front, Xin-mou (2009) conducted a study focusing on the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone. The structural confirmation of the compound was achieved through X-ray crystal structure determination, providing insights into its molecular configuration (Xin-mou, 2009).
Applications in Bioimaging and Probing
In the realm of bioimaging and probing, Cui et al. (2011) synthesized a series of benzofuran-2-yl(phenyl)methanone derivatives and evaluated them as probes for β-amyloid plaques, a hallmark of Alzheimer's disease. Certain derivatives displayed high affinity for Aβ(1-42) aggregates, suggesting their utility in imaging and studying amyloid plaques in neurodegenerative diseases (Cui et al., 2011).
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . This suggests that “(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone” and similar compounds could have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
(5-bromo-1-benzofuran-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-12-6-7-13-11(8-12)9-14(18-13)15(17)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWZTQBPGMBXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355451 | |
Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-1-benzofuran-2-yl)(phenyl)methanone | |
CAS RN |
15482-69-6 | |
Record name | (5-bromo-1-benzofuran-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50355451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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